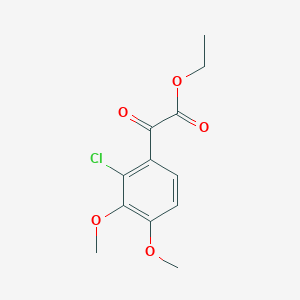

Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate

Description

Properties

Molecular Formula |

C12H13ClO5 |

|---|---|

Molecular Weight |

272.68 g/mol |

IUPAC Name |

ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate |

InChI |

InChI=1S/C12H13ClO5/c1-4-18-12(15)10(14)7-5-6-8(16-2)11(17-3)9(7)13/h5-6H,4H2,1-3H3 |

InChI Key |

OQWCVRTYLJVXFP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate can be synthesized through several methods. One common method involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylacetates.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Anticancer Agents

Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate has been utilized as a precursor in the synthesis of compounds exhibiting anticancer activity. Researchers have synthesized derivatives that target microtubule dynamics, which are crucial for cell division. For instance, compounds derived from this compound have shown promise in disrupting microtubule formation, leading to apoptosis in cancer cells .

Case Study: Microtubule Destabilizers

A series of compounds derived from similar structures were evaluated for their ability to destabilize microtubules. One particular derivative demonstrated significant anticancer activity by arresting cells in the G2/M phase of the cell cycle, indicating its potential as a therapeutic agent against various cancers .

2. Development of Antituberculosis Agents

The compound has also been explored for its role in developing new antituberculosis agents. The need for novel treatments against Mycobacterium tuberculosis has prompted research into compounds that can inhibit specific enzymes involved in bacterial metabolism. This compound has been identified as a useful building block for synthesizing inhibitors targeting the polyketide synthase pathway, which is essential for the survival of the bacteria .

Case Study: Polyketide Synthase Inhibitors

In a screening campaign involving over 150,000 compounds, derivatives of this compound were evaluated for their inhibitory effects on polyketide synthase enzymes. Several compounds showed promising activity and were selected for further development as potential antituberculosis drugs .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Spectral Comparisons

The target compound’s structural analogs vary primarily in substituents on the phenyl ring and their positions. These modifications influence physical properties, reactivity, and biological activity:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro and fluoro substituents (e.g., in ) increase electrophilicity of the oxoacetate core, enhancing reactivity in nucleophilic substitutions.

- Spectral Trends : IR spectra consistently show strong C=O stretching bands (~1740–1660 cm⁻¹) for the oxoacetate group, while C-O-C ether stretches appear at ~1160 cm⁻¹ . Mass spectrometry data (e.g., [M+H]⁺ peaks) align with calculated molecular weights.

Physicochemical Properties

- Solubility and Stability : Hydrophobicity increases with halogen or trifluoromethyl substituents (e.g., ), reducing aqueous solubility but enhancing lipid membrane penetration. Methoxy groups improve solubility in polar solvents .

- Thermal Stability : Higher melting points are observed for compounds with rigid substituents (e.g., 90°C for trifluoromethyl derivatives ).

Biological Activity

Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro-substituted aromatic ring with methoxy groups, which influence its reactivity and biological interactions. The presence of these functional groups enhances its binding affinity to various biological targets.

The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The chloro and methoxy groups modulate the compound's reactivity, potentially leading to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Modulation of Receptor Signaling : It could interact with receptors, altering cellular signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives demonstrate activity against a range of microorganisms:

| Compound | Tested Microorganisms | Activity |

|---|---|---|

| 8a | E. coli | Significant |

| 8b | S. aureus | Significant |

| 8c | P. aeruginosa | Significant |

| 8e | K. pneumoniae | Significant |

These findings suggest that the compound may be effective against both bacterial and fungal pathogens .

Anticancer Activity

This compound has been investigated for its anticancer properties. Several studies report that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 9–42 |

| MCF-7 | 25–83 |

| HeLa | 25–97 |

These results indicate that the compound can inhibit cancer cell proliferation effectively .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in PubMed reported the synthesis and evaluation of ethyl derivatives against common pathogens. The results showed promising antimicrobial effects, particularly against Gram-positive bacteria .

- Anticancer Evaluation : In another study focusing on anticancer activity, derivatives were tested against multiple human cancer cell lines. The presence of specific substituents on the phenyl ring was linked to enhanced cytotoxicity .

- Mechanistic Insights : Research has also explored the mechanistic pathways through which these compounds exert their effects. For example, certain derivatives were shown to induce apoptosis in cancer cells by arresting the cell cycle at critical phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.